molecular formula C12H16FNO2S B5793352 1-(4-FLUOROBENZENESULFONYL)AZEPANE

1-(4-FLUOROBENZENESULFONYL)AZEPANE

Cat. No.: B5793352
M. Wt: 257.33 g/mol
InChI Key: LFHJMKICHBXICL-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZENESULFONYL)AZEPANE is an organic compound with the molecular formula C12H16FNO2S and a molecular weight of 257.32 g/mol It features a seven-membered azepane ring substituted with a 4-fluorobenzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-FLUOROBENZENESULFONYL)AZEPANE typically involves the reaction of azepane with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-FLUOROBENZENESULFONYL)AZEPANE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)AZEPANE involves its interaction with molecular targets through its sulfonyl group. This group can form covalent or non-covalent bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The fluorobenzene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(4-FLUOROBENZENESULFONYL)AZEPANE can be compared with other sulfonyl-substituted azepanes and related compounds:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic properties and enhances its potential for forming strong interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJMKICHBXICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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